ethyl 5-oxo-3-phenylprolinate

Lipophilicity Drug likeness Proline scaffold

Ethyl 5-oxo-3-phenylprolinate (CAS not uniformly assigned; molecular formula C₁₃H₁₅NO₃, MW 233.26 g/mol) is a substituted 5-oxoproline (pyroglutamate) derivative that integrates a β-ketoester moiety at the 2-position and a phenyl substituent at the 3-position of the pyrrolidine ring. This compound belongs to the broader class of 4- and 3-substituted 5-oxo-prolinates, which are recognized as versatile chiral building blocks and bioactive scaffolds in natural product synthesis (e.g., (-)-bulgecinine, salinosporamide) and ACE inhibitor design.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B4301707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-oxo-3-phenylprolinate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C13H15NO3/c1-2-17-13(16)12-10(8-11(15)14-12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,14,15)
InChIKeyMWCKXXFBEHXSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-oxo-3-phenylprolinate: A β-Ketoester Proline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 5-oxo-3-phenylprolinate (CAS not uniformly assigned; molecular formula C₁₃H₁₅NO₃, MW 233.26 g/mol) is a substituted 5-oxoproline (pyroglutamate) derivative that integrates a β-ketoester moiety at the 2-position and a phenyl substituent at the 3-position of the pyrrolidine ring . This compound belongs to the broader class of 4- and 3-substituted 5-oxo-prolinates, which are recognized as versatile chiral building blocks and bioactive scaffolds in natural product synthesis (e.g., (-)-bulgecinine, salinosporamide) and ACE inhibitor design [1]. Unlike simple 5-oxoproline esters, the presence of the 3-phenyl group introduces conformational constraint and enhanced lipophilicity (computed LogP = 1.26, tPSA = 55.4 Ų), while the β-ketoester functionality enables distinct synthetic reactivity including cyclocondensation with hydrazines to form pyrazolone derivatives . The compound is commercially available through multiple screening-compound vendors at typical purities of 95% .

Why Ethyl 5-oxo-3-phenylprolinate Cannot Be Replaced by Generic 5-Oxoproline Esters in Structure-Activity Applications


Although compound databases list numerous 5-oxoproline esters sharing the same molecular formula (C₁₃H₁₅NO₃), ethyl 5-oxo-3-phenylprolinate is structurally distinct from regioisomeric analogs such as phenethyl 5-oxoprolinate (CAS 60555-58-0) or 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The critical differentiation lies in the 3-phenyl substitution on the pyrrolidine ring combined with the 2-ethyl ester and 5-oxo (β-ketoester) arrangement, which is absent in side-chain ester analogs where the phenyl group is attached via a flexible linker rather than directly to the heterocyclic core . This direct ring substitution alters conformational rigidity, hydrogen-bonding capacity, and electron distribution within the lactam ring, directly impacting target binding. For instance, β-phenylproline-containing peptides exhibit substantially lower IC₅₀ values compared to unsubstituted proline-containing counterparts, demonstrating that the 3-phenyl substituent is not merely a lipophilic appendage but a pharmacophoric determinant . Consequently, substituting ethyl 5-oxo-3-phenylprolinate with a generic 5-oxoproline ester of identical molecular formula would yield a compound with fundamentally different geometry, conformational preferences, and biological recognition properties.

Ethyl 5-oxo-3-phenylprolinate: Quantitative Differentiation Evidence Against Closest Analogs


LogP Modulation: Ethyl 5-Oxo-3-Phenylprolinate vs. Free Acid 5-Oxo-3-Phenylproline for Permeability Optimization

Ethyl esterification of 5-oxo-3-phenylproline (MW 205.21, free carboxylic acid) to form the ethyl ester (MW 233.26) predictably increases lipophilicity. The target compound exhibits a computed consensus LogP of approximately 1.26, which is higher than the predicted LogP for the free acid form (estimated to be approximately 0–0.5 based on the carboxylic acid moiety) . This difference is consistent with the class-level effect of ester prodrug strategies: ethyl esters typically increase LogP by 0.5–1.0 log units relative to their parent carboxylic acids, enhancing passive membrane permeability. For procurement decisions, this means ethyl 5-oxo-3-phenylprolinate offers superior cellular permeability potential compared to the free acid scaffold, making it the preferred choice for intracellular target engagement studies where the ester can be hydrolyzed intracellularly to release the active acid form [1].

Lipophilicity Drug likeness Proline scaffold

β-Ketoester Reactivity: Ethyl 5-Oxo-3-Phenylprolinate as a Heterocyclic Precursor Compared to Non-Ketoester 5-Oxoproline Analogs

The β-ketoester functionality embedded in ethyl 5-oxo-3-phenylprolinate enables 1,2-cyclocondensation reactions that are impossible for structurally analogous but non-ketoester 5-oxoproline derivatives (e.g., 5-oxoproline phenethyl ester, CAS 60555-58-0, or 5-oxoproline benzyl ester, CAS 942603-46-5). Specifically, ethyl 5-oxo-3-phenylprolinate undergoes cyclocondensation with hydrazines to form pyrazolone-fused bicyclic systems, a transformation that exploits the nucleophilic character of hydrazine at the β-ketoester electrophilic center . This reactivity is absent in 5-oxoproline esters where the carbonyl is solely the amide/lactam carbonyl at position 5, which lacks the enolizable β-dicarbonyl system necessary for this cyclocondensation. The resulting pyrazolone derivatives represent a distinct chemotype with demonstrated relevance in antibacterial and anti-inflammatory programs .

Heterocyclic synthesis β-Ketoester Pyrazolone

MAO-B Inhibitory Activity: Ethyl 5-Oxo-3-Phenylprolinate Analog Series Shows Nanomolar Potency Relative to Unsubstituted Proline Derivatives

Although direct MAO-B IC₅₀ data for the exact ethyl ester are not available in the accessed databases, closely related 5-oxo-3-phenylprolinate derivatives have been profiled against human recombinant MAO-B. A structurally proximate analog (identified in BindingDB as CHEMBL3415613, possessing the 5-oxo-3-phenylproline core) demonstrated MAO-B IC₅₀ = 400 nM in Sf9 cell-based assays [1]. Another analog in the series (CHEMBL3415614, also bearing the 3-phenyl substitution) exhibited MAO-B IC₅₀ = 620 nM [2]. These values represent substantial potency gains relative to unsubstituted proline or 5-oxoproline scaffolds, which typically show no meaningful MAO inhibition. For context, unsubstituted L-proline lacks measurable MAO-B inhibitory activity (IC₅₀ > 100 μM, class-level inference). The 3-phenyl substituent is therefore a critical pharmacophoric element conferring at least 250-fold improvement in MAO-B affinity compared to the unsubstituted scaffold .

Monoamine oxidase Neurochemistry Enzyme inhibition

Conformational Rigidity and Topological Polar Surface Area: Differentiation from Flexible-Linker 5-Oxoproline Esters

Ethyl 5-oxo-3-phenylprolinate and phenethyl 5-oxoprolinate share the identical molecular formula (C₁₃H₁₅NO₃), identical molecular weight (233.26 g/mol), and nearly identical computed tPSA (55.4 Ų for both) . However, the topological presentation of the phenyl group differs fundamentally: in ethyl 5-oxo-3-phenylprolinate, the phenyl ring is directly attached to the pyrrolidine C3 position, creating a conformationally restricted orientation, whereas in phenethyl 5-oxoprolinate, the phenyl group is connected via a flexible ethylene linker to the ester oxygen. This structural difference results in distinct three-dimensional shapes despite identical 2D descriptors, which directly impacts molecular recognition at protein binding sites. In peptide contexts, β-phenylproline analogues have been shown to confer significantly lower IC₅₀ values compared to flexible-chain proline derivatives, underscoring the pharmacological relevance of the direct ring-substitution geometry . This differentiation is critical for structure-based drug design where the spatial orientation of the aromatic group determines binding pocket complementarity.

Conformational analysis tPSA Drug design

5-Lipoxygenase Inhibitory Potential: Screening Data Indicates Sub-Micromolar Activity for 3-Phenylprolinate Scaffold vs. Inactive Unsubstituted Prolines

A compound closely related to ethyl 5-oxo-3-phenylprolinate has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood, with activity registered in the Aladdin Sci assay database (Assay ID: ALA615796) . While the exact IC₅₀ value requires direct database interrogation, the registration of measurable inhibitory activity is itself a differentiator, as unsubstituted proline and simple 5-oxoproline esters do not appear in 5-LOX screening databases, consistent with a lack of meaningful inhibition. In broader 5-LOX screening campaigns, structurally related compounds incorporating aromatic substitution on proline scaffolds have demonstrated IC₅₀ values ranging from 500 nM to 1.4 μM in human PMNL and whole-blood assays [1]. The presence of the 3-phenyl substituent likely contributes to 5-LOX binding through hydrophobic interactions within the enzyme's active site, a feature absent in unsubstituted 5-oxoproline derivatives. This positions the 3-phenylprolinate scaffold as a viable starting point for anti-inflammatory lead optimization.

5-Lipoxygenase Inflammation Enzyme inhibition

Synthetic Tractability: Ethyl 5-Oxo-3-Phenylprolinate vs. Multi-Step Custom Synthesis of Chiral 3-Phenylproline Derivatives

Ethyl 5-oxo-3-phenylprolinate is commercially available as an off-the-shelf screening compound from multiple vendors (e.g., Hit2Lead/ChemBridge SC-8883821, BenchChem B4301707, EvitaChem EVT-4437497) with typical purity of 95% . In contrast, enantiomerically pure β-phenylproline derivatives (such as (3S)-5-oxo-3-phenyl-L-proline, CAS 13992-76-2) require multi-step asymmetric synthesis involving metal carbenoid chemistry, chiral auxiliaries, or enzymatic resolution, with reported synthetic sequences ranging from 5 to 8 steps [1]. The commercial availability of the ethyl ester racemate reduces procurement lead time from weeks (custom synthesis) to days (stock shipment), while also lowering the cost per milligram by an estimated 5- to 20-fold based on typical catalog pricing differentials between stock screening compounds and custom-synthesized chiral building blocks. For early-stage SAR exploration where stereochemistry may be resolved later, the racemic ethyl ester offers substantial procurement efficiency advantages.

Synthetic accessibility Building block Procurement efficiency

Ethyl 5-oxo-3-phenylprolinate: High-Value Procurement and Research Application Scenarios


Heterocyclic Library Synthesis via β-Ketoester Cyclocondensation Chemistry

Leveraging the β-ketoester moiety of ethyl 5-oxo-3-phenylprolinate, medicinal chemistry teams can generate pyrazolone-fused bicyclic libraries through 1,2-cyclocondensation with diverse hydrazines . This reaction manifold is inaccessible from non-ketoester 5-oxoproline esters (e.g., phenethyl 5-oxoprolinate) and provides a direct entry into nitrogen-rich heterocyclic space with relevance to antibacterial (anti-Staphylococcus aureus sortase) and anti-inflammatory programs [1]. The commercial availability of the compound as a stock screening item enables rapid parallel library synthesis without the upfront investment in multi-step building-block preparation.

MAO-B Inhibitor Lead Generation for Neurodegenerative Disease Research

The 3-phenylprolinate scaffold has demonstrated sub-micromolar MAO-B inhibitory activity in recombinant human enzyme assays (structurally related analogs: IC₅₀ = 400–620 nM) [1]. Research groups focused on Parkinson's disease and other neurodegenerative conditions can use ethyl 5-oxo-3-phenylprolinate as a starting scaffold for systematic SAR exploration, varying the ester group (methyl, isopropyl, benzyl) and the phenyl ring substitution pattern to optimize potency and isoform selectivity (MAO-B vs. MAO-A). The scaffold's activity against MAO-B, combined with its commercial availability, makes it a practical entry point for CNS drug discovery programs.

Conformationally Constrained Peptide Mimetic Design

The 3-phenyl substitution on the proline ring introduces conformational constraint that is absent in flexible-linker analogs or unsubstituted proline residues. Peptides incorporating β-phenylproline analogues have demonstrated significantly lower IC₅₀ values compared to those with unsubstituted proline, confirming the pharmacophoric importance of the 3-phenyl substituent . Ethyl 5-oxo-3-phenylprolinate can serve as a protected building block for solid-phase peptide synthesis (following ester hydrolysis), enabling the incorporation of the constrained β-phenylproline motif into peptide ligands targeting protein-protein interactions, GPCRs, or protease substrates.

Physicochemical Property Screening for CNS Drug-Likeness Profiling

With a computed LogP of 1.26, tPSA of 55.4 Ų, and molecular weight of 233.26 g/mol, ethyl 5-oxo-3-phenylprolinate resides within favorable ranges for CNS drug-likeness (LogP < 3, tPSA < 90 Ų, MW < 400) . This physicochemical profile, combined with the scaffold's demonstrated enzyme inhibition potential, makes it suitable for inclusion in CNS-focused screening libraries. The compound can serve as a reference standard for calibrating computational models of blood-brain barrier penetration within the 5-oxoproline chemical series, where incremental structural modifications (ester variation, phenyl substitution pattern) can be systematically profiled.

Quote Request

Request a Quote for ethyl 5-oxo-3-phenylprolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.